Acute Toxicity Advantage of the Vincamine Salt of 6,7-Dihydroxycoumarin-4-methylsulfonic Acid over Vincamine Alone in Mice
The vincamine salt of 6,7‑dihydroxycoumarin-4‑methylsulfonic acid (Compound I) exhibits significantly lower acute toxicity than vincamine (Compound II) across three administration routes. Oral LD50 values are 3,000 mg/kg for Compound I versus 460 mg/kg for Compound II (6.5‑fold difference); intraperitoneal LD50 values are 640 mg/kg versus 215 mg/kg (3‑fold difference); intravenous LD50 values are 148 mg/kg versus 95 mg/kg (1.6‑fold difference) [1]. This demonstrates that salt formation with the sulfonic acid markedly attenuates the toxicity of the alkaloid.
| Evidence Dimension | Acute toxicity (LD50) in mice |
|---|---|
| Target Compound Data | Compound I oral LD50 3,000 mg/kg; i.v. 148 mg/kg; i.p. 640 mg/kg |
| Comparator Or Baseline | Vincamine (Compound II) oral LD50 460 mg/kg; i.v. 95 mg/kg; i.p. 215 mg/kg |
| Quantified Difference | Oral: 6.5‑fold higher LD50; i.p.: 3‑fold higher; i.v.: 1.6‑fold higher |
| Conditions | Albino mice (Ardenay stock); lethal dose 50% (LD50) determined graphically. |
Why This Matters
Lower acute toxicity translates into a wider therapeutic window, supporting selection of this compound over vincamine alone for in vivo sickle-cell crisis intervention.
- [1] U.S. Patent 4,021,559. Method for treating sickle-cell anemia. Issued May 3, 1977. View Source
